molecular formula C17H16F3NO3 B2635649 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 897846-21-8

2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2635649
CAS RN: 897846-21-8
M. Wt: 339.314
InChI Key: JNEDDBIAMYVRIN-UHFFFAOYSA-N
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Description

The compound “2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide” is an organic compound containing a trifluoromethoxy group, a dimethylphenoxy group, and an acetamide group. The presence of these functional groups could potentially give this compound unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethoxy group could potentially influence the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the trifluoromethoxy group is often associated with high reactivity in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the trifluoromethoxy group could potentially influence the compound’s polarity, boiling point, and solubility .

Scientific Research Applications

Potential Pesticide Applications

N-derivatives of related compounds, exhibiting structural similarities to 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, have been characterized for their potential as pesticides. These derivatives, including various N-substituted acetamides, have been studied using X-ray powder diffraction to detail their crystal structures, indicating their possible utility in pesticide development (Olszewska et al., 2011).

Anticonvulsant Activity

Compounds structurally similar to this compound have been synthesized and assessed for anticonvulsant activity. These studies have shown promising results, suggesting that modifications of the phenoxyacetamide structure could yield effective treatments for epilepsy and related disorders (Pękala et al., 2011).

Herbicide Safeners and Radiochemical Synthesis

Research into derivatives of phenoxyacetamide has also extended into the development of herbicide safeners and the synthesis of radiochemicals. These studies involve the creation of compounds with high specific activity for investigating metabolism and mode of action, demonstrating the chemical versatility and applicability of phenoxyacetamide derivatives in agricultural chemistry and radiochemical research (Latli & Casida, 1995).

Synthesis of Intermediates for Pharmaceutical Applications

Further research has been conducted on the synthesis of N-substituted benzyl derivatives of phenoxyacetamide, which are important intermediates for the development of pharmaceuticals. These studies demonstrate the role of phenoxyacetamide derivatives in facilitating the synthesis of more complex compounds with potential therapeutic applications (Raju, 2008).

Antimicrobial and Hemolytic Activities

Phenoxyacetamide derivatives have been synthesized and evaluated for antimicrobial and hemolytic activities, showing variable effectiveness against microbial species. This indicates their potential in the development of new antimicrobial agents with reduced toxicity, highlighting the broad scope of research into phenoxyacetamide derivatives and their potential applications in medicine and healthcare (Gul et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, compounds containing a trifluoromethoxy group can be highly reactive and should be handled with care .

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-11-4-3-5-15(12(11)2)23-10-16(22)21-13-6-8-14(9-7-13)24-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEDDBIAMYVRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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